molecular formula C46H56N4O8 B1248250 Anhydrovinblastine CAS No. 38390-45-3

Anhydrovinblastine

Cat. No.: B1248250
CAS No.: 38390-45-3
M. Wt: 793.0 g/mol
InChI Key: FFRFGVHNKJYNOV-YMNHSNPGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Anhydrovinblastine

The discovery and characterization of this compound emerged from intensive research into the biosynthetic pathways of Catharanthus roseus during the latter half of the twentieth century. This compound was first demonstrated through biosynthetic labeling studies conducted in Catharanthus roseus, which revealed its natural occurrence and biosynthetic significance. These pioneering investigations established that this compound is not merely a synthetic artifact but represents a genuine naturally occurring vinca alkaloid that plays a fundamental role in the plant's secondary metabolism.

The compound was subsequently isolated and extracted directly from the Catharanthus roseus plant, confirming its natural provenance and establishing it as an authentic member of the vinca alkaloid family. Early research by Kutney and colleagues in the 1970s and 1980s provided crucial insights into the chemical coupling processes that generate this compound from its monomeric precursors. These foundational studies demonstrated that this compound could be formed through the biomimetic coupling of catharanthine and vindoline, providing a chemical basis for understanding its biosynthetic origins.

The historical significance of this compound's discovery extends beyond its identification as a natural product. Research conducted in 1978 specifically examined the role of this compound in the biosynthesis of antitumor dimeric indole alkaloids, establishing its position as a critical intermediate in the formation of clinically relevant compounds. This work laid the foundation for subsequent investigations that would reveal the compound's central importance in both natural biosynthesis and synthetic chemistry approaches to vinca alkaloid production.

Classification Within Vinca Alkaloids

This compound belongs to the vinca alkaloid family, which represents a subset of terpenoid indole alkaloids characterized by their complex dimeric structures and significant pharmacological properties. Within this classification system, this compound specifically falls under the category of bisindole alkaloids, compounds that arise from the coupling of two indole-containing monomeric units. The vinca alkaloids constitute a class of anti-mitotic and anti-microtubule alkaloid agents originally derived from the periwinkle plant Catharanthus roseus, and this compound represents a fundamental member of this therapeutically important group.

The structural classification of this compound reveals its relationship to other members of the vinca alkaloid family. The compound possesses the characteristic velbanamine upper subunit and vindoline-derived lower subunit that define the structural framework of this alkaloid class. What distinguishes this compound from its dimeric relatives is the presence of a trisubstituted olefin at the 3',4'-position, which differentiates it from vinblastine and vincristine. This structural feature places this compound in the category of dehydro derivatives within the vinca alkaloid classification system.

From a chemical taxonomy perspective, this compound is classified as an investigational small molecule compound, reflecting its continued research interest and potential therapeutic applications. The compound's classification extends to its recognition as both a naturally occurring alkaloid and a semisynthetic precursor, highlighting its dual role in natural product chemistry and pharmaceutical development. This classification emphasizes this compound's unique position as a compound that bridges natural biosynthesis with synthetic medicinal chemistry.

Table 1: Chemical Classification and Properties of this compound

Property Value Reference
Molecular Formula C46H56N4O8
Average Molecular Weight 792.974
Monoisotopic Molecular Weight 792.409814779
Chemical Class Bisindole Alkaloid
Alkaloid Subclass Vinca Alkaloid
Drug Classification Investigational Small Molecule
Natural Occurrence Catharanthus roseus

Significance in Natural Product Chemistry

The significance of this compound in natural product chemistry extends far beyond its identity as a single compound, representing a cornerstone in understanding complex biosynthetic processes that generate structurally intricate alkaloids. This compound serves as the most accessible product from the coupling of vindoline and catharanthine, making it a critical intermediate in both natural biosynthesis and synthetic approaches to dimeric indole alkaloid production. This accessibility has made this compound an essential compound for researchers seeking to understand and manipulate the biosynthetic pathways that produce clinically significant alkaloids.

The compound's role in natural product chemistry is particularly noteworthy due to its position as a biosynthetic branch point. This compound represents the immediate precursor to vinblastine through an oxidative conversion process, while also serving as the starting material for the synthesis of semi-synthetic vinca alkaloids such as vinorelbine and vinflunine. This dual functionality demonstrates how nature utilizes common intermediates to generate chemical diversity, a principle that has profound implications for understanding biosynthetic logic and designing synthetic strategies for complex natural products.

Research has revealed that this compound formation occurs through a sophisticated enzymatic process involving peroxidase-like enzymes from Catharanthus roseus. An hydrogen peroxide-dependent enzyme capable of coupling catharanthine and vindoline into this compound has been purified to apparent homogeneity from Catharanthus roseus leaves, showing a specific this compound synthase activity of 1.8 nanokatals per milligram with a molecular weight of 45.40 kilodaltons. The enzyme exhibits peroxidase activity and presents as a high spin ferric heme protein belonging to the plant peroxidase superfamily, illustrating the sophisticated enzymatic machinery that nature employs to construct complex alkaloid structures.

The significance of this compound in natural product chemistry is further emphasized by its role in alternative synthetic approaches. Research has demonstrated that this compound can be synthesized through non-enzymatic reactions involving flavin mononucleotide and manganese ion in the presence of near-ultraviolet light, providing insights into potential abiotic pathways for alkaloid formation. These findings suggest that this compound formation may occur through multiple mechanistic pathways, adding complexity to our understanding of natural product biosynthesis.

Position in Dimeric Indole Alkaloid Research

This compound occupies a central position in dimeric indole alkaloid research as the key coupling product that connects monomeric biosynthetic precursors with the final dimeric alkaloids of therapeutic importance. The compound represents the rate-limiting step product in the biosynthesis of dimeric indole alkaloids in planta, making its formation a critical control point for the overall production of these valuable natural products. This positioning has made this compound a focal point for researchers seeking to understand and optimize the production of anticancer alkaloids through both natural and synthetic means.

Research into this compound has revealed fundamental insights into the coupling mechanisms that generate dimeric indole alkaloids. The formation of this compound involves the oxidative coupling of catharanthine and vindoline, a reaction that proceeds through the generation of catharanthine amine radical cations and subsequent biomimetic coupling to produce an iminium ion intermediate. This mechanistic understanding has provided the foundation for developing improved synthetic protocols and has informed efforts to engineer biological systems for enhanced alkaloid production.

The compound's position in dimeric indole alkaloid research extends to its role as a versatile synthetic intermediate. This compound can be converted to vinblastine through iron-mediated hydrogen atom radical addition followed by oxidation, demonstrating the chemical transformations that connect this intermediate with therapeutically active compounds. Similarly, this compound serves as the precursor for semi-synthetic derivatives, including the clinically approved drugs vinorelbine and vinflunine, highlighting its importance in pharmaceutical development.

Contemporary research has focused on developing efficient production systems for this compound due to its critical role in dimeric indole alkaloid synthesis. Studies have investigated the optimization of coupling reactions using various cofactors and reaction conditions, leading to improved yields and reduced production costs. These investigations have practical implications for the sustainable production of anticancer alkaloids and demonstrate the ongoing relevance of this compound research in addressing global health challenges.

Table 2: Research Applications and Synthetic Significance of this compound

Research Application Significance Method/Approach Reference
Biosynthetic Studies Key intermediate identification Enzymatic coupling analysis
Synthetic Chemistry Precursor to therapeutic alkaloids Chemical oxidation/reduction
Production Optimization Enhanced yield development Non-enzymatic coupling reactions
Mechanistic Research Understanding coupling pathways Biomimetic synthesis
Pharmaceutical Development Semi-synthetic drug precursor Multi-step synthetic sequences

Properties

CAS No.

38390-45-3

Molecular Formula

C46H56N4O8

Molecular Weight

793.0 g/mol

IUPAC Name

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1

InChI Key

FFRFGVHNKJYNOV-YMNHSNPGSA-N

Isomeric SMILES

CCC1=CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Other CAS No.

38390-45-3

Synonyms

3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Anhydrovinblastine plays a crucial role in biochemical reactions, particularly in the biosynthesis of vinblastine. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is α-3′,4′-anhydrovinblastine synthase (AVLBS), which catalyzes the coupling of vindoline and catharanthine to produce this compound . This enzyme belongs to the class III basic peroxidases and is essential for the formation of the dimeric structure of this compound . Additionally, this compound interacts with other intermediate compounds in the biosynthetic pathway, highlighting its importance in the production of therapeutic alkaloids .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with microtubule dynamics, leading to mitotic arrest and cell death . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the formation of the mitotic spindle, thereby blocking cell division . It also impacts the DNA repair and RNA synthesis mechanisms, further contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tubulin, a key protein in the formation of microtubules . This compound binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This interaction inhibits the polymerization of tubulin, preventing the formation of functional microtubules and disrupting the cell cycle . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor activity without causing severe toxicity . At higher doses, the compound can induce toxic or adverse effects, including neurotoxicity and myelosuppression . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage levels, while minimizing adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of vinca alkaloids. It is synthesized through the coupling of vindoline and catharanthine, catalyzed by α-3′,4′-anhydrovinblastine synthase . This enzyme-mediated reaction is a key step in the biosynthesis of vinblastine and other related alkaloids . The metabolic pathways of this compound also involve various intermediate compounds and cofactors, contributing to the overall production of therapeutic alkaloids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In Catharanthus roseus, the compound is localized in the vacuoles of leaf cells, where it undergoes further biosynthetic transformations . The transport of this compound involves its movement from the epidermis to laticifers/idioblasts, where it is condensed with vindoline to form the dimeric structure . This transport mechanism ensures the efficient distribution and accumulation of this compound within the plant tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the vacuoles of Catharanthus roseus cells . The enzyme α-3′,4′-anhydrovinblastine synthase, responsible for its synthesis, is also localized in the vacuoles . This compartmentalization is crucial for the biosynthesis and accumulation of this compound, as it allows for the efficient conversion of precursor molecules into the final dimeric structure . The vacuolar localization also protects the compound from potential degradation and ensures its availability for further biosynthetic processes .

Scientific Research Applications

Chemical Structure and Mechanism of Action

Anhydrovinblastine is characterized by a double bond at the 3',4' position of the caranthine nucleus, distinguishing it from vinblastine, which has a hydroxyl group at the same position. This structural modification contributes to its enhanced antitumor efficacy and reduced toxicity compared to vinblastine and vincristine .

Antineoplastic Properties

AHVB has been extensively studied for its antitumor properties across various cancer types. Key findings include:

  • Cytotoxicity : In comparative studies, AHVB demonstrated significant cytotoxic effects against tumor cell lines such as SKOV3 and C-4, with IC50 values of 4.0 µM and 0.02 µM respectively . This indicates a potent ability to inhibit cancer cell proliferation.
  • In Vivo Efficacy : In rodent models, AHVB showed improved anti-tumor activity when administered at higher doses than vincristine. For instance, a single intravenous injection of AHVB at 40 mg/kg resulted in better outcomes than the maximum tolerated dose of vincristine (3 mg/kg) in terms of tumor weight reduction and long-term survival rates .
  • Specific Cancer Types : Research indicates that AHVB is particularly effective in treating cervical and lung cancers, with studies demonstrating its ability to delay tumor growth significantly compared to traditional vinca alkaloids .

Comparative Efficacy with Other Vinca Alkaloids

A series of studies have compared AHVB with other vinca alkaloids like vincristine and navelbine:

CompoundMaximum Tolerated Dose (mg/kg)IC50 (SKOV3)IC50 (C-4)Observations
This compound404.0 µM0.02 µMBetter survival rates in animal models
Vincristine3N/AN/AHigher toxicity limits treatment options
Navelbine~40N/AN/AComparable efficacy but higher toxicity than AHVB

This table illustrates the relative advantages of AHVB in terms of dosage tolerance and cytotoxicity.

Clinical Implications

The findings surrounding AHVB suggest several clinical implications:

  • Combination Therapy : Given its reduced toxicity profile, AHVB may be used in combination with other chemotherapeutic agents to enhance overall efficacy while minimizing adverse effects.
  • Targeted Cancer Therapies : The specific activity against certain cancer types positions AHVB as a candidate for targeted therapies, particularly in cases resistant to conventional treatments.

Case Studies and Research Findings

  • Rodent Model Studies : In one study, rodents treated with AHVB exhibited a significant reduction in tumor weight compared to those treated with vincristine or saline controls. The long-term survival rate was notably higher among those receiving AHVB .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on various tumor cell lines have consistently shown that AHVB is more effective than vincristine and navelbine, supporting its potential as a preferred treatment option in clinical settings .
  • Biosynthetic Pathways : Research into the biosynthesis of indole alkaloids has highlighted the role of AHVB as an intermediate compound, further emphasizing its relevance in pharmacognosy and medicinal chemistry .

Preparation Methods

Biomimetic Coupling of Catharanthine and Vindoline

The biomimetic coupling of catharanthine (2 ) and vindoline (3 ) represents a cornerstone in AVLB synthesis. Pioneered by Kutney, this method leverages Fe(III) catalysts to mimic natural biosynthetic pathways . Early protocols employed FeCl₃ (5 equiv) in 0.1 N HCl with methanol as a cosolvent, yielding anhydrovinblastine (9 ) at 77% efficiency . Subsequent refinements replaced methanol with trifluoroethanol (CF₃CH₂OH), enhancing solubility and suppressing side reactions. Under argon with degassed solvents, this modification boosted yields to 90% while minimizing self-coupling byproducts .

Critical to this method is the formation of a carbon-centered radical intermediate, which undergoes selective reduction with NaBH₄ to yield AVLB . Fe₂(SO₄)₃ emerged as a superior alternative to FeCl₃, enabling both coupling and subsequent oxidation steps without additives . However, the requirement for high-purity catharanthine and vindoline monomers remains a limitation, necessitating costly isolation from Catharanthus roseus extracts .

Deoxygenation of Leurosine

An alternative route involves the deoxygenation of leurosine (1 ), a natural alkaloid. Cp₂TiCl-mediated deoxygenation affords AVLB (4 ) in a single step, bypassing the need for catharanthine-vindoline coupling . This method proceeds via a radical intermediate, which is trapped by hydrogen-atom donors to yield AVLB at "good" yields (exact percentage unspecified) . While efficient, the reliance on leurosine—a minor alkaloid in C. roseus—limits scalability.

Acid Chloride-Mediated Synthesis from Vinblastine

Teljse’s method converts vinblastine to AVLB using SOCl₂ or POCl₃ at room temperature, albeit with modest yields (55%) . Recent optimizations via response surface methodology (RSM) have significantly improved this approach. A Box-Behnken design with three factors (SOCl₂ stoichiometry, temperature, duration) identified optimal conditions:

  • SOCl₂:vinblastine ratio : 50:1

  • Temperature : 5°C

  • Duration : 12 hours

Under these conditions, AVLB yields reached 65.8%, representing a 20% increase over unoptimized protocols . The model’s quadratic regression analysis confirmed temperature as the most influential factor (p < 0.05), with interactive effects between stoichiometry and duration .

Fe³⁺-Mediated Coupling with Inactivation

A patent-pending method (EP0569043B1) describes Fe³⁺-mediated coupling followed by Fe³⁺ inactivation to prevent downstream interference . Key steps include:

  • Coupling : Catharanthine and vindoline react under N₂ with FeCl₃ (5 equiv) in 0.1 N HCl/CF₃CH₂OH.

  • Fe³⁺ removal : Aqueous ammonia precipitates Fe³⁺, achieving 89% yield after NaBH₄ reduction .

Alternative inactivating agents (ascorbic acid, citrate, oxalate) similarly improved yields to 84–88% by chelating residual Fe³⁺ . This method’s scalability is underscored by its compatibility with industrial-grade reagents and simplified purification via crystallization.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield Advantages Limitations
Biomimetic couplingFeCl₃, CF₃CH₂OH, NaBH₄90% High yield; mimics biosynthesisRequires pure monomers
Leurosine deoxygenationCp₂TiClN/A Single-step processLeurosine scarcity
SOCl₂/RSM optimizationSOCl₂, 5°C, 12 h65.8% No low-temperature requirementsModerate yield
Fe³⁺ inactivationFeCl₃, NH₃/ascorbate, NaBH₄89% Scalable; high purityMulti-step inactivation

Q & A

Q. What are the standard methodologies for synthesizing Anhydrovinblastine, and how do reaction conditions influence stereochemical outcomes?

this compound synthesis typically involves electrochemical coupling of catharanthine and vindoline precursors. Key variables include temperature, inert gas environment, and reaction time. For example, the active 16′-S epimer dominates at low temperatures (≤50°C), while higher temperatures favor the inactive 16′-R epimer. Researchers must validate stereochemistry via NMR and X-ray crystallography, as even optimal conditions yield ~10% undesired epimer . Electrochemical methods (e.g., anodic fragmentation) are preferred for scalability but require rigorous pH control to avoid side reactions .

Q. How can researchers validate the purity and identity of this compound derivatives in cytotoxicity assays?

Use a combination of HPLC (≥95% purity threshold), mass spectrometry (exact mass confirmation), and 1H/13C NMR for structural elucidation. For novel derivatives, include elemental analysis and compare spectral data with established analogs (e.g., 5′-nor-anhydrovinblastine). In cytotoxicity studies, pair these with positive controls (e.g., vinblastine) and replicate experiments across cell lines (e.g., human lung adenocarcinoma) to ensure reproducibility .

Q. What are the best practices for designing in vitro studies to assess this compound’s antiproliferative effects?

  • Cell lines : Use panels representing diverse cancer types (e.g., leukemia, breast, lung).
  • Dose ranges : Start with 0.1–100 μM, based on IC50 values reported for vinblastine analogs.
  • Assay duration : 48–72 hours to capture G2/M phase arrest, confirmed via flow cytometry.
  • Data normalization : Include vehicle controls and use MTT/WST-1 assays for viability. Document batch-to-batch variability in compound solubility (e.g., DMSO concentration ≤0.1%) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in preclinical models?

Contradictions often arise from interspecies differences in Phase I/II metabolism. For example, rat models show extensive hydroxylation and glucuronidation, whereas human hepatocytes may prioritize sulfation. To address this:

  • Perform comparative LC-MS/MS metabolomic profiling across species.
  • Use isotope-labeled this compound to track metabolite formation.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound analogs for reduced neurotoxicity?

  • Modification sites : Introduce substituents at C21′ (e.g., cyano groups) to enhance tubulin binding selectivity.
  • In silico tools : Use molecular docking (e.g., Autodock Vina) to predict interactions with β-tubulin’s vinca domain.
  • In vivo validation : Test analogs in rodent models for motor neuron toxicity (e.g., rotarod tests) alongside efficacy studies .

Q. How should researchers design experiments to investigate this compound’s synergy with DNA-damaging agents (e.g., cisplatin)?

  • Experimental design : Use factorial ANOVA to assess additive vs. synergistic effects.
  • Endpoint selection : Measure apoptosis (Annexin V/PI staining) and DNA repair markers (e.g., γH2AX).
  • Mechanistic follow-up : Perform RNA-seq to identify pathways (e.g., p53, MAPK) modulated by combination therapy .

Q. What methodological considerations are critical for reproducible in vivo pharmacokinetic studies of this compound?

  • Dosing routes : Intravenous administration avoids first-pass metabolism but requires stability in saline.
  • Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Analytical validation : Ensure LC-MS/MS methods detect this compound and major metabolites (LOQ ≤1 ng/mL) .

Data Analysis & Reproducibility

Q. How can researchers address batch-to-batch variability in this compound’s biological activity?

  • Quality control : Implement strict SOPs for synthesis and storage (−80°C under argon).
  • Bioactivity normalization : Express IC50 values relative to a reference batch.
  • Metadata documentation : Track solvent purity, humidity, and catalyst lots in supplementary materials .

Q. What statistical approaches are recommended for analyzing contradictory cytotoxicity data across independent studies?

  • Apply meta-analysis using random-effects models to account for heterogeneity.
  • Stratify data by cell type, passage number, and assay methodology.
  • Use funnel plots to detect publication bias .

Ethical & Reporting Standards

Q. How should researchers report negative or inconclusive results in this compound studies?

  • Transparency : Publish raw datasets in repositories like Figshare or Zenodo.
  • Discussion section : Address hypotheses disproven by the data (e.g., lack of synergy with taxanes).
  • Supplementary materials : Include full methodological details to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydrovinblastine
Reactant of Route 2
Anhydrovinblastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.